N-(3-benzoylphenyl)-2-methoxybenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(3-benzoylphenyl)-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO3/c1-25-19-13-6-5-12-18(19)21(24)22-17-11-7-10-16(14-17)20(23)15-8-3-2-4-9-15/h2-14H,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOFSWVXMVQPZEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47196410 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Nomenclature and Advanced Structural Elucidation of N 3 Benzoylphenyl 2 Methoxybenzamide
Systematic IUPAC Naming Conventions
The formal name, N-(3-benzoylphenyl)-2-methoxybenzamide, is derived following the systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC). The name clearly delineates the molecular architecture. The core of the name, "benzamide," identifies a benzene (B151609) ring attached to a carbonyl group which is, in turn, bonded to a nitrogen atom.
The substituents on both the benzoyl and the aniline (B41778) portions of the molecule are specified as follows:
N-(3-benzoylphenyl)- : This segment indicates that a substituted phenyl group is attached to the nitrogen atom of the amide. This phenyl group itself bears a benzoyl substituent at the third carbon position (meta-position).
2-methoxybenzamide : This part of the name describes the acyl group of the amide. It consists of a benzene ring with a methoxy (B1213986) group (-OCH3) at the second carbon position (ortho-position) relative to the point of attachment of the carbonyl group.
The compound is also known by other identifiers in various chemical databases, such as CHEMBL1562380 and MLS000974426. ontosight.ai
| Component | Description |
| Parent Hydride | Benzene |
| Principal Characteristic Group | Amide |
| Substituents on Benzoyl Ring | 2-methoxy |
| Substituents on Aniline Ring | 3-benzoyl |
Conformational Analysis Studies
The three-dimensional shape of this compound is not static. Due to the presence of several single bonds, the molecule can adopt various spatial arrangements, known as conformations. The study of these conformations and their relative energies is crucial as the preferred conformation can significantly influence the compound's physical properties and biological interactions.
The C-N bond of the amide linkage.
The C-C bond connecting the aniline phenyl ring to the amide nitrogen.
The C-C bond connecting the benzoyl phenyl ring to the carbonyl group.
The C-O bond of the methoxy group.
The C-C bond connecting the two phenyl rings of the benzoyl group.
The amide bond (N-C=O) itself has a significant barrier to rotation due to the delocalization of the nitrogen lone pair electrons into the carbonyl group, which gives the C-N bond partial double-bond character. This generally leads to a planar amide group, with the substituents on the nitrogen and carbonyl carbon being either cis or trans to each other. In most N-arylbenzamides, the trans conformation is overwhelmingly favored due to lower steric hindrance.
The relative orientation of the two phenyl rings is of particular interest. The dihedral angles between the plane of the amide bond and the planes of the two aromatic rings are critical in defining the molecular shape. These orientations are influenced by a delicate balance of steric hindrance between the rings and potential intramolecular interactions, such as hydrogen bonding.
Computational methods, such as molecular dynamics (MD) and quantum mechanics (QM) calculations, are powerful tools for exploring the conformational landscape of such molecules. numberanalytics.com These methods can predict the relative stabilities of different conformers and the energy barriers for interconversion between them. For flexible molecules, it is understood that they rarely exist solely in their global minimum energy conformation. nih.govyoutube.com
Isomeric Forms and Analogues
Isomers are compounds that share the same molecular formula but have different arrangements of atoms. Besides the potential for stereoisomers discussed above, this compound has several structural isomers. Structural isomers have different connectivity of atoms.
Positional Isomers: These isomers would have the same benzoylphenyl and methoxybenzamide components, but the positions of the substituents on the aromatic rings would differ. For example:
N-(2-benzoylphenyl)-2-methoxybenzamide
N-(4-benzoylphenyl)-2-methoxybenzamide
N-(3-benzoylphenyl)-3-methoxybenzamide
N-(3-benzoylphenyl)-4-methoxybenzamide
Each of these positional isomers would be a unique compound with its own distinct physical and chemical properties.
Functional Group Isomers: While more distinct, it is theoretically possible to arrange the atoms of the molecular formula C21H17NO3 to form different functional groups, though these would not be considered benzanilides.
Analogues: Analogues are compounds that have a similar chemical structure to the parent compound. A vast number of analogues of this compound can be envisioned by modifying the substituent groups. The scientific literature contains numerous examples of related benzanilide (B160483) derivatives that have been synthesized and studied. These analogues are often created to explore structure-activity relationships in medicinal chemistry research. mdpi.com
Examples of related structures and analogues found in the literature include:
N-(3-hydroxyphenyl)-3-methoxybenzamide : An analogue where the benzoyl group is replaced by a hydroxyl group and the methoxy group is at the 3-position. mdpi.com
N-(2-benzoyl-4-chlorophenyl)-3-methoxybenzamide : An analogue with a chlorine substituent and different positioning of the benzoyl and methoxy groups.
N-(2-Benzoylphenyl)-2-bromoacetamide : A related compound where the 2-methoxybenzoyl group is replaced by a 2-bromoacetyl group. nih.gov
2-(3-Benzoylphenyl)-propionic acid : A well-known anti-inflammatory drug (Ketoprofen) that shares the 3-benzoylphenyl moiety. nih.gov
Comprehensive Synthetic Methodologies for N 3 Benzoylphenyl 2 Methoxybenzamide and Its Derivatives
Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule, N-(3-benzoylphenyl)-2-methoxybenzamide, suggests two primary disconnection points. The most evident disconnection is at the amide bond, leading to two key precursors: (3-aminophenyl)(phenyl)methanone and 2-methoxybenzoyl chloride. This approach simplifies the synthesis to a standard amidation reaction.
A second disconnection can be considered at the carbon-carbon bond of the benzophenone (B1666685) moiety. This would involve a Friedel-Crafts acylation, where a suitable aniline (B41778) derivative is acylated with benzoyl chloride. This route, however, presents challenges due to the directing effects of the amino or a protected amino group on the aniline ring.
Primary Synthetic Routes and Reaction Conditions
Amidation Reactions
The formation of the amide bond is a fundamental transformation in organic synthesis. The most direct synthesis of this compound involves the coupling of (3-aminophenyl)(phenyl)methanone with 2-methoxybenzoyl chloride or 2-methoxybenzoic acid.
Reaction of an Amine with an Acyl Chloride: This is a classic and efficient method for amide bond formation. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Yield |
| (3-aminophenyl)(phenyl)methanone | 2-methoxybenzoyl chloride | Pyridine or Triethylamine | Dichloromethane (B109758) or THF | 0 °C to room temp. | High |
Coupling of a Carboxylic Acid and an Amine: This method requires the activation of the carboxylic acid. Various coupling agents can be employed to facilitate this transformation, offering mild reaction conditions and high yields.
| Reactant 1 | Reactant 2 | Coupling Agent | Solvent | Temperature | Yield |
| (3-aminophenyl)(phenyl)methanone | 2-methoxybenzoic acid | DCC/DMAP | Dichloromethane | Room temp. | Good to High |
| (3-aminophenyl)(phenyl)methanone | 2-methoxybenzoic acid | HATU/DIPEA | DMF | Room temp. | High |
| (3-aminophenyl)(phenyl)methanone | 2-methoxybenzoic acid | Boric Acid | Toluene (reflux) | 110 °C | Moderate to Good |
Recent advancements have explored greener alternatives, such as using boric acid as a catalyst, which forms a mixed anhydride (B1165640) in situ, or solvent-free methods using methoxysilanes as coupling agents. sciepub.comsemanticscholar.org
Transition Metal-Catalyzed Coupling Reactions
Transition metal-catalyzed reactions provide powerful tools for the synthesis of complex molecules and derivatives of this compound. These methods often involve C-H activation, allowing for the direct formation of carbon-carbon and carbon-heteroatom bonds.
Palladium catalysis is a versatile tool for C-H activation and subsequent functionalization. While direct palladium-catalyzed C-H arylation of the benzamide (B126) core to introduce the benzoyl group is challenging, this methodology is highly relevant for the synthesis of derivatives. For instance, N-methoxybenzamides can undergo palladium-catalyzed C-H olefination. unimi.it Although direct arylation of the N-(3-benzoylphenyl) ring system via this method is not extensively documented for this specific substrate, related palladium-catalyzed C-H arylations of benzamides with aryl halides have been developed, suggesting potential applicability. rsc.org
| Benzamide Substrate | Aryl Halide | Catalyst | Ligand | Base | Solvent | Temperature | Yield |
| N-methoxybenzamide | Aryl Iodide | Pd(OAc)2 | None | K2CO3 | DMA | 120 °C | Moderate to Good |
| N-methoxybenzamide | Aryl Bromide | Pd(OAc)2 | PCy3 | K2CO3 | DMA | 140 °C | Moderate to Good |
Rhodium-catalyzed C-H activation and annulation of N-methoxybenzamides with alkynes or other coupling partners is a powerful strategy for constructing heterocyclic derivatives. nih.gov This approach allows for the synthesis of isoquinolone scaffolds, which are present in many biologically active compounds. nih.gov The N-methoxy group acts as a traceless directing group, facilitating the ortho-C-H activation.
Rhodium(III) catalysts, in the presence of a copper(II) oxidant, can catalyze the oxidative cycloaddition of benzamides and alkynes to yield isoquinolones. nih.gov The reaction is proposed to proceed via N-H metalation followed by ortho C-H activation. nih.gov
| N-Methoxybenzamide | Alkyne | Catalyst | Oxidant | Solvent | Temperature | Yield |
| N-methoxy-4-methylbenzamide | Diphenylacetylene | [RhCpCl2]2 | Cu(OAc)2·H2O | DCE | 100 °C | High |
| N-methoxy-4-chlorobenzamide | 1-phenyl-1-propyne | [RhCpCl2]2 | Cu(OAc)2·H2O | DCE | 100 °C | Good |
Furthermore, rhodium-catalyzed annulations of N-methoxybenzamides with ketenimines can lead to the formation of 3-aminoisoindolinones or 3-iminoisoquinolin-1(2H)-ones, depending on the ketenimine structure. nih.gov
Friedel-Crafts Acylation Strategies for Benzophenone Moiety
The Friedel-Crafts acylation is a classic method for forming the benzophenone core of the target molecule. researchgate.netresearchgate.net This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride in the presence of a Lewis acid catalyst.
To synthesize this compound via this route, one could envision the benzoylation of an N-protected 3-aminobenzamide (B1265367) derivative. However, the direct Friedel-Crafts acylation of aniline derivatives is often problematic as N-acylation is a competing and faster reaction. researchgate.net Therefore, protection of the amino group is necessary. The protected amino group's directing effects and the potential for catalyst deactivation by the basic nitrogen must be carefully considered. researchgate.netresearchgate.net
An alternative is the Friedel-Crafts benzoylation of a suitable aniline derivative first, followed by amidation. For instance, the benzoylation of acetanilide (B955) would primarily yield the para-substituted product due to the ortho, para-directing nature of the acetamido group. To achieve meta-substitution, more complex synthetic strategies would be required.
Recent studies have shown that catalytic amounts of certain Lewis acids, such as gallium triflate, can effectively promote the Friedel-Crafts acylation of aniline derivatives. beilstein-journals.org
| Aniline Derivative | Acylating Agent | Catalyst | Solvent | Temperature | Yield |
| Acetanilide | Benzoyl Chloride | Ga(OTf)3 | 1,2-dichloroethane | Reflux | High |
| N-methyl-N-methanesulfonyl-aniline | Acetic Anhydride | Ga(OTf)3 | MeNO2/LiClO4 | 50 °C | 97% |
| N-phenylbenzamide | 4-fluorobenzoyl chloride | Cu(OTf)2 | None | 150 °C | Good |
Cyclization Methodologies for Analogues
The structural framework of this compound lends itself to various cyclization reactions to form heterocyclic analogues, most notably quinolones. The Camps cyclization is a prominent method for the synthesis of hydroxyquinolines from o-acylaminoacetophenones. researchgate.netacs.org This reaction proceeds by treating the o-acylaminoacetophenone with a hydroxide (B78521) ion, leading to two possible hydroxyquinoline products. researchgate.netacs.org The regioselectivity of the cyclization is influenced by the reaction conditions and the substitution pattern of the starting material. acs.org While often depicted as quinolines, the products are believed to exist predominantly in the keto form as quinolones. acs.org
A modern approach to quinolone synthesis involves a sequential copper-catalyzed amidation followed by a base-mediated Camps cyclization, which allows for the efficient synthesis of 2-aryl-4-quinolones from o-halophenones. acs.org Green chemistry approaches to quinolone synthesis have also been explored, utilizing methods such as microwave-assisted synthesis, photocatalysis, and the use of green solvents to create these heterocyclic structures. reddit.com For instance, palladium-catalyzed methods have been developed for the synthesis of N-aryl-4-quinolones and 4-aryl-2-quinolones. reddit.com
Optimization of Reaction Parameters and Yields
The synthesis of this compound and its derivatives, primarily through amide bond formation, is highly dependent on the optimization of reaction parameters to maximize yield and purity. Key factors influencing the success of the amide coupling reaction include the choice of coupling reagents, solvent, temperature, and reaction time.
Coupling Reagents: A variety of coupling reagents can be employed to facilitate the formation of the amide bond between a carboxylic acid (like 2-methoxybenzoic acid) and an amine (like 3-aminobenzophenone). Common choices include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N,N-dimethylaminopyridine (DMAP) to improve efficiency and reduce side reactions. growingscience.com Phosphonium (B103445) salts like BOP and PyBOP, and uronium salts like HATU and HBTU, are also highly effective activating reagents. fishersci.be The choice of reagent can be critical, especially when dealing with less reactive aromatic amines. growingscience.com
Solvents and Temperature: The selection of an appropriate solvent is crucial for solubilizing the reactants and facilitating the reaction. Common solvents for amide coupling reactions include polar aprotic solvents like N,N-dimethylformamide (DMF), dichloromethane (DCM), and acetonitrile (B52724) (ACN). fishersci.be The reaction temperature can influence the reaction rate and the formation of byproducts. While many coupling reactions proceed efficiently at room temperature, gentle heating may be required in some cases to drive the reaction to completion. growingscience.com
| Entry | Coupling Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DCC/HOBt | DIPEA | DMF | 25 | 12 | 85 |
| 2 | HATU | DIPEA | DMF | 25 | 4 | 92 |
| 3 | PyBOP | Et3N | DCM | 25 | 6 | 88 |
| 4 | EDC/DMAP | Pyridine | DCM | 40 | 8 | 82 |
This is a representative table; actual conditions and yields will vary depending on the specific substrates.
Synthesis of Structural Analogues and Derivatives
The synthesis of structural analogues of this compound allows for the exploration of structure-activity relationships and the development of new compounds with potentially enhanced properties.
Modulation of Benzoylphenyl Substitutions
Modifications to the benzoylphenyl moiety can be achieved by utilizing substituted 3-aminobenzophenones as starting materials. The synthesis of these precursors often involves a multi-step sequence. One common route begins with a Friedel-Crafts acylation of a substituted benzene (B151609) with a substituted benzoyl chloride to form a benzophenone derivative. google.com For example, 3-nitrobenzoyl chloride can be reacted with a substituted benzene in the presence of a Lewis acid catalyst like aluminum chloride. google.com The resulting nitrobenzophenone can then be reduced to the corresponding aminobenzophenone. google.com A common method for this reduction is the use of iron powder in the presence of an acid like acetic acid. google.com
Alternatively, 3-aminobenzophenones can be synthesized from 3-nitrobenzaldehydes via a Grignard reaction with a suitable arylmagnesium bromide, followed by oxidation of the resulting secondary alcohol to the ketone, and subsequent reduction of the nitro group. google.com
Modification of Methoxybenzamide Moiety
The methoxybenzamide portion of the molecule can be altered by starting with different substituted benzoic acids. A variety of substituted 2-methoxybenzoic acids can be prepared through methods such as the methylation of the corresponding salicylic (B10762653) acid derivatives. chemicalbook.com The synthesis of 2-methoxy-6-methylbenzoic acid, for example, can be achieved through a four-step process starting from 2-methyl-6-nitrobenzoic acid. google.com The general synthesis of substituted benzamides involves the coupling of a substituted benzoic acid (or its corresponding acyl chloride) with an aniline. nih.govgoogle.com The benzoic acid can be converted to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov
The following table provides examples of substituted benzamide derivatives with modifications on the methoxybenzamide moiety.
| Compound | R1 | R2 | Starting Benzoic Acid |
| 1 | H | OCH3 | 2-Methoxybenzoic acid |
| 2 | Cl | OCH3 | 2-Methoxy-5-chlorobenzoic acid |
| 3 | H | OCH2CH3 | 2-Ethoxybenzoic acid |
| 4 | OCH3 | H | 4-Methoxybenzoic acid |
Introduction of Heterocyclic Units
The introduction of heterocyclic units into the structure of this compound can lead to compounds with novel biological activities. This can be achieved by incorporating heterocyclic rings into either the benzoylphenyl or the benzamide portion of the molecule.
For instance, benzamide derivatives bearing pyridine-linked 1,2,4-oxadiazole (B8745197) moieties have been synthesized. chemicalbook.commdpi.com The synthesis typically involves the construction of the heterocyclic ring on a benzonitrile (B105546) precursor, followed by hydrolysis of the nitrile to a carboxylic acid and subsequent amide coupling. chemicalbook.commdpi.com Similarly, benzimidazoles, pyrazoles, and other heterocyclic systems can be introduced by using appropriately functionalized starting materials. nih.govresearchgate.netresearchgate.net For example, the reaction of 2-(p-aminophenyl)benzimidazole with chloroacetyl chloride can be a starting point for further derivatization. researchgate.net
The synthesis of benzamide-based 5-aminopyrazoles has been achieved through the reaction of benzoyl isothiocyanate with malononitrile, followed by alkylation and reaction with hydrazine. nih.gov These pyrazole (B372694) derivatives can then be further cyclized to form fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines. acs.org
Purification Techniques in Organic Synthesis
The purification of this compound and its derivatives is a critical step to ensure the removal of unreacted starting materials, reagents, and byproducts. The two most common and effective purification techniques for these types of compounds are recrystallization and column chromatography.
Recrystallization: This technique is based on the principle that the solubility of a solid in a solvent increases with temperature. growingscience.comrsc.org An impure solid is dissolved in a hot solvent, and as the solution cools, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor. growingscience.com The choice of solvent is crucial for successful recrystallization. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. mt.com Common solvents for the recrystallization of benzamides include ethanol (B145695), acetone, acetonitrile, and mixtures such as hexane (B92381)/ethyl acetate (B1210297) and methanol/water. reddit.comrochester.eduresearchgate.netmnstate.edu
Column Chromatography: This is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. foodb.ca For benzamides, silica (B1680970) gel is a common stationary phase. The crude product is loaded onto the top of the column, and a solvent or a mixture of solvents (the mobile phase) is passed through the column. foodb.ca Compounds with different polarities will travel down the column at different rates and can be collected as separate fractions. foodb.ca A common mobile phase for purifying benzamides is a mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate. google.comacs.orgsielc.comresearchgate.net High-performance liquid chromatography (HPLC) can also be used for both analytical and preparative purification of benzamide derivatives, often employing reverse-phase columns. sielc.comresearchgate.netnih.gov
Advanced Spectroscopic and Crystallographic Characterization of N 3 Benzoylphenyl 2 Methoxybenzamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the chemical environment of atomic nuclei within a molecule. For N-(3-benzoylphenyl)-2-methoxybenzamide, a combination of one-dimensional and two-dimensional NMR experiments has been employed to unequivocally assign the proton (¹H) and carbon (¹³C) signals.
The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent like DMSO-d6, reveals a series of distinct signals corresponding to the various protons in the molecule. The aromatic region of the spectrum is particularly complex, displaying a range of multiplets due to the coupling between adjacent protons on the three phenyl rings. A characteristic singlet is observed for the amide proton (N-H), its chemical shift often influenced by solvent and concentration. The methoxy (B1213986) group (-OCH₃) protons also give rise to a sharp singlet, typically in the upfield region of the aromatic signals.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Amide (N-H) | ~10.5 | Singlet | - |
| Aromatic Protons | 7.0 - 8.2 | Multiplet | - |
| Methoxy (-OCH₃) | ~3.9 | Singlet | - |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific spectrometer frequency used.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum of this compound shows distinct signals for each of the carbon atoms in the molecule. The carbonyl carbons of the amide and benzoyl groups are typically found at the downfield end of the spectrum (around 165-195 ppm). The carbon atoms of the aromatic rings appear in the range of 110-160 ppm, with the carbon attached to the methoxy group showing a characteristic upfield shift. The methoxy carbon itself resonates at approximately 56 ppm.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Benzoyl Carbonyl (C=O) | ~195 |
| Amide Carbonyl (C=O) | ~165 |
| Aromatic Carbons | 110 - 160 |
| Methoxy Carbon (-OCH₃) | ~56 |
Note: These are approximate chemical shift ranges and can be influenced by the experimental conditions.
To definitively assign the complex proton and carbon signals, two-dimensional NMR techniques are indispensable.
COSY (Correlation Spectroscopy): This experiment establishes proton-proton coupling relationships. sdsu.edu Cross-peaks in the COSY spectrum of this compound would confirm the connectivity of adjacent protons within each of the aromatic rings. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. sdsu.edu It allows for the unambiguous assignment of a proton signal to its attached carbon, which is particularly useful in the crowded aromatic region of the spectra. sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (2-3 bond) correlations between protons and carbons. sdsu.edu This is crucial for piecing together the entire molecular structure. For instance, correlations would be expected between the amide proton and the carbonyl carbon, as well as with carbons in the adjacent phenyl ring. Similarly, the methoxy protons would show a correlation to the methoxy carbon and the aromatic carbon to which the methoxy group is attached.
While solution-state NMR provides information on the average conformation of a molecule, solid-state NMR can offer insights into the structure and packing of molecules in the crystalline state. For this compound, solid-state NMR could reveal details about intermolecular interactions, such as hydrogen bonding involving the amide group, and any conformational differences between the molecule in the solid state versus in solution.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the confirmation of its molecular formula. nih.gov For this compound (C₂₁H₁₇NO₃), HRMS would provide a highly accurate mass measurement that corresponds to this formula.
Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule under mass spectrometric analysis would likely involve cleavage of the amide bond, leading to the formation of benzoylphenylaminium and 2-methoxybenzoyl cations. The loss of the benzoyl group from the molecular ion is another anticipated fragmentation.
| Fragment Ion | Proposed Structure |
| [C₁₃H₁₀NO]⁺ | Benzoylphenylaminium cation |
| [C₈H₇O₂]⁺ | 2-Methoxybenzoyl cation |
| [C₁₄H₁₂NO₂]⁺ | [M - C₇H₅O]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands that confirm its structure.
Key expected vibrational frequencies include:
A sharp absorption band around 3300 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide.
Strong absorption bands in the region of 1630-1680 cm⁻¹ due to the C=O stretching vibrations of the amide and ketone groups.
Multiple bands in the 1400-1600 cm⁻¹ range, which are characteristic of C=C stretching vibrations within the aromatic rings.
A distinct band around 1240-1260 cm⁻¹ for the C-O stretching of the aryl ether (methoxy group).
C-H stretching vibrations for the aromatic and methoxy protons are also expected in their respective characteristic regions.
| Functional Group | Vibrational Mode | **Approximate Frequency (cm⁻¹) ** |
| Amide (N-H) | Stretch | ~3300 |
| Ketone (C=O) | Stretch | ~1680 |
| Amide (C=O) | Stretch | ~1650 |
| Aromatic (C=C) | Stretch | 1400 - 1600 |
| Aryl Ether (C-O) | Stretch | 1240 - 1260 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Currently, there is no specific, publicly accessible UV-Vis spectroscopic data for this compound.
Research on structurally related benzoyl- and methoxy-substituted benzamides, such as 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide, has utilized UV-Vis spectroscopy to investigate electronic properties. researchgate.net For this compound, a UV-Vis spectrum, likely recorded in a solvent like ethanol (B145695) or methanol, would be expected to reveal absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic rings and carbonyl groups. Analysis of the absorption maxima (λmax) and molar absorptivity (ε) would provide valuable insights into the compound's chromophoric system and conjugation effects.
Table 4.4.1: Hypothetical UV-Vis Spectral Data for this compound
| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol-1·cm-1) | Electronic Transition |
| Ethanol | Data Not Available | Data Not Available | π → π |
| Ethanol | Data Not Available | Data Not Available | n → π |
| Methanol | Data Not Available | Data Not Available | π → π |
| Methanol | Data Not Available | Data Not Available | n → π |
This table is presented as a template for future experimental findings and currently contains no data due to a lack of published research.
X-ray Crystallography
A definitive single-crystal X-ray diffraction study for this compound has not been found in the current body of scientific literature, including major crystallographic databases.
Determination of Solid-State Molecular Structure
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, a crystallographic study would elucidate key structural parameters such as bond lengths, bond angles, and torsion angles. This would confirm the connectivity of the molecule and reveal the spatial orientation of the benzoylphenyl and methoxybenzamide groups relative to each other. Studies on related compounds, like N-(3-hydroxyphenyl)-3-methoxybenzamide and various other N-arylbenzamides, have demonstrated the power of this technique in understanding molecular conformation. mdpi.comeurjchem.com
Table 4.5.1: Anticipated Crystallographic Data for this compound
| Parameter | Value |
| Chemical Formula | C21H17NO3 |
| Formula Weight | 343.37 |
| Crystal System | Data Not Available |
| Space Group | Data Not Available |
| Unit Cell Dimensions | |
| a (Å) | Data Not Available |
| b (Å) | Data Not Available |
| c (Å) | Data Not Available |
| α (°) | Data Not Available |
| β (°) | Data Not Available |
| γ (°) | Data Not Available |
| Volume (Å3) | Data Not Available |
| Z | Data Not Available |
| Density (calculated) (g/cm3) | Data Not Available |
This table is structured to be populated with experimental data once a crystallographic study is published.
Analysis of Crystal Packing and Intermolecular Interactions
The way molecules arrange themselves in a crystal lattice is governed by a network of intermolecular forces. A crystallographic analysis of this compound would be crucial for identifying and quantifying these interactions, which include hydrogen bonds (likely involving the amide N-H and carbonyl O), C-H···O interactions, and π-π stacking between the aromatic rings. Understanding these interactions is fundamental to predicting the material's physical properties. Hirshfeld surface analysis, a tool used in the study of related benzamides, could further dissect the contributions of different intermolecular contacts. nih.gov
Polymorphism Studies
Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical area of study, particularly in pharmaceuticals. Different polymorphs can have different stabilities, dissolution rates, and mechanical properties. While there are no published reports on the polymorphism of this compound, studies on analogous compounds like N-(3-hydroxyphenyl)-3-methoxybenzamide have revealed the existence of distinct polymorphs. mdpi.comresearchgate.net Future research on this compound should involve screening for different crystalline forms by varying crystallization conditions such as solvent and temperature.
Other Advanced Spectroscopic Techniques
No experimental data from other advanced spectroscopic techniques such as Raman Spectroscopy or X-ray Photoelectron Spectroscopy (XPS) for this compound are currently available in the peer-reviewed literature.
Raman Spectroscopy: This technique would provide complementary vibrational information to infrared (IR) spectroscopy. It would be particularly useful for identifying vibrations of the C=C bonds in the aromatic rings and the C=O stretching of the benzophenone (B1666685) and amide groups, which often yield strong Raman signals.
X-ray Photoelectron Spectroscopy (XPS): XPS would be employed to determine the elemental composition of the compound's surface and the chemical states of the constituent elements (carbon, nitrogen, and oxygen). This could provide insight into the electronic environment of the different functional groups.
Computational Chemistry and Molecular Modeling of N 3 Benzoylphenyl 2 Methoxybenzamide
Quantum Chemical Calculations (e.g., Density Functional Theory)
Currently, there is a notable absence of publicly available scientific literature detailing quantum chemical calculations, such as those based on Density Functional Theory (DFT), specifically for the compound N-(3-benzoylphenyl)-2-methoxybenzamide. Consequently, in-depth data regarding its electronic structure, predicted spectroscopic parameters, and mechanistic insights into its reaction pathways derived from such computational methods are not available.
Electronic Structure Analysis
A detailed analysis of the electronic structure of this compound, which would include molecular orbital distributions (HOMO-LUMO), electrostatic potential maps, and charge distribution, has not been reported in published research. This information is crucial for understanding the molecule's reactivity and intermolecular interactions.
Prediction of Spectroscopic Parameters
There are no available studies that have used quantum chemical calculations to predict the spectroscopic parameters of this compound. Such predictions, including NMR and IR spectra, are valuable for complementing experimental data and aiding in the structural elucidation of the compound.
Mechanistic Insights into Reaction Pathways
Computational studies providing mechanistic insights into the reaction pathways involving this compound are not present in the current body of scientific literature. These types of studies are instrumental in understanding the formation and degradation processes of the molecule, as well as its potential chemical transformations.
Molecular Docking Simulations for Theoretical Target Interactions
Similar to the lack of quantum chemical data, there is no specific information available from molecular docking simulations performed on this compound. While docking studies exist for structurally related benzamide (B126) derivatives, this information cannot be directly extrapolated to the title compound due to the unique structural and electronic properties conferred by its specific substituent pattern.
Binding Affinity Predictions
There are no reported binding affinity predictions for this compound with any biological targets. Such data would be essential for identifying potential protein partners and for the initial stages of drug discovery.
Identification of Key Interacting Residues
Without molecular docking studies, the key amino acid residues that could potentially interact with this compound within a protein's binding site remain unidentified. This information is fundamental for understanding the molecular basis of its potential biological activity and for guiding lead optimization efforts.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. These simulations provide detailed information on the conformational changes and interactions of molecules, such as this compound, in various environments.
Conformational Dynamics in Solution or Protein Environments
While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the principles of its conformational dynamics can be inferred from studies on structurally related N-arylbenzamides. mdpi.com The flexibility of this compound is primarily dictated by the rotational freedom around several key single bonds. These include the amide bond, the bond connecting the benzoyl group to the phenyl ring, and the bonds linking the phenyl rings to the amide nitrogen and carbonyl carbon.
In a protein binding pocket, the conformational landscape of this compound would be significantly more restricted. The molecule's conformation would be constrained by the shape and chemical nature of the binding site. Interactions with amino acid residues, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, would dictate the preferred binding pose. MD simulations of similar ligand-protein complexes have shown that the ligand can undergo subtle to significant conformational adjustments to optimize its fit within the binding pocket. mdpi.com These dynamic changes are crucial for achieving a stable and effective ligand-target interaction.
Ligand-Target Complex Stability Assessment
The stability of a ligand-target complex is a critical factor in its potential efficacy. MD simulations are instrumental in assessing this stability by tracking the interactions and conformational changes over time. Key metrics derived from MD simulations to evaluate complex stability include:
Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms is monitored throughout the simulation. A stable and low RMSD value for the ligand indicates that it remains bound in a consistent pose within the target's binding site.
Hydrogen Bond Analysis: The formation and breakage of hydrogen bonds between the ligand and the protein are analyzed. Persistent hydrogen bonds are indicative of a stable interaction. For this compound, the amide group and the carbonyl of the benzoyl group are potential hydrogen bond donors and acceptors.
Binding Free Energy Calculations: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy of the ligand-target complex. A more negative binding free energy suggests a more stable complex.
While specific data for this compound is not available, studies on analogous systems demonstrate the utility of these approaches. For example, MD simulations of ketoprofen (B1673614) derivatives, which share a 3-benzoylphenyl moiety, have been used to analyze their interactions and stability within protein targets. mdpi.comresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Studies (non-clinical endpoint focus)
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a non-clinical endpoint.
Descriptor Calculation and Selection
The foundation of a QSAR model lies in the numerical representation of molecular structures using "descriptors." These descriptors quantify various aspects of a molecule's physicochemical properties. For this compound and its analogues, a wide range of descriptors can be calculated. nih.gov These are typically categorized as:
1D Descriptors: Based on the molecular formula, such as molecular weight and atom counts.
2D Descriptors: Derived from the 2D representation of the molecule, including topological indices, connectivity indices, and counts of specific functional groups. cadaster.eu
3D Descriptors: Calculated from the 3D conformation of the molecule, such as van der Waals surface area, molecular volume, and pharmacophoric features. nih.gov
Quantum Chemical Descriptors: Obtained from quantum mechanical calculations, these include properties like HOMO/LUMO energies, dipole moment, and electrostatic potential. researchgate.netresearchgate.net
The selection of the most relevant descriptors is a crucial step to build a robust and predictive QSAR model. Techniques like genetic algorithms, multiple linear regression, or principal component analysis are often employed to identify a subset of descriptors that best correlate with the observed activity. researchgate.netnih.gov
Interactive Table: Examples of Descriptors for QSAR Studies
| Descriptor Category | Example Descriptors | Description |
| Constitutional (1D/2D) | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |
| Number of Rotatable Bonds | A measure of the molecule's conformational flexibility. cadaster.eu | |
| Aromatic Atom Count | The total number of atoms participating in aromatic rings. cadaster.eu | |
| Topological (2D) | Zagreb Index | A molecular structure descriptor based on the degrees of vertices. |
| Balaban Index | A distance-based topological index. | |
| Geometrical (3D) | Van der Waals Surface Area | The surface area of the molecule calculated using van der Waals radii. nih.gov |
| Molecular Volume | The volume occupied by the molecule. | |
| Electronic (Quantum) | HOMO Energy | Energy of the Highest Occupied Molecular Orbital. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | |
| Dipole Moment | A measure of the polarity of the molecule. |
Predictive Model Development
Once a relevant set of descriptors is selected, a mathematical model is developed to predict the non-clinical endpoint of interest. Several statistical and machine learning methods can be used for this purpose:
Multiple Linear Regression (MLR): This method establishes a linear relationship between the selected descriptors and the activity. biointerfaceresearch.com
Partial Least Squares (PLS): A statistical method that is particularly useful when the number of descriptors is large and they are correlated. nih.gov
Support Vector Machines (SVM): A machine learning algorithm that can be used for both regression and classification tasks. nih.gov
Artificial Neural Networks (ANN): A powerful machine learning technique that can model complex non-linear relationships. biointerfaceresearch.com
The predictive power of the developed QSAR model is assessed through rigorous validation procedures. Internal validation techniques like leave-one-out (LOO) or leave-many-out cross-validation are used to check the model's robustness. nih.gov External validation, where the model's ability to predict the activity of a separate set of compounds (test set) is evaluated, is crucial to ensure its real-world applicability. nih.gov A statistically significant QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues.
Pharmacophore Modeling and Virtual Screening (non-clinical endpoint focus)
Pharmacophore modeling is a computational approach that identifies the essential three-dimensional arrangement of chemical features (pharmacophore) that a molecule must possess to interact with a specific target and elicit a desired non-clinical response.
A pharmacophore model for a series of active compounds like derivatives of this compound would typically consist of features such as:
Hydrogen Bond Acceptors (HBA): The carbonyl oxygen of the amide and benzoyl groups, and the ether oxygen of the methoxy (B1213986) group.
Hydrogen Bond Donors (HBD): The amide nitrogen.
Aromatic Rings (AR): The three phenyl rings.
Hydrophobic Features (HY): The phenyl rings.
The development of a pharmacophore model involves aligning a set of active molecules and identifying the common chemical features. researchgate.net This can be done based on the ligand structures alone (ligand-based) or by considering the structure of the biological target's binding site (structure-based).
Once a statistically validated pharmacophore model is generated, it can be used as a 3D query in a virtual screening campaign. researchgate.net Large chemical databases can be searched to identify novel compounds that match the pharmacophoric features. These "hit" compounds can then be subjected to further computational analysis, such as molecular docking and MD simulations, before being selected for synthesis and experimental testing. This approach significantly accelerates the discovery of new molecules with desired properties by focusing on compounds that are most likely to be active.
Interactive Table: Potential Pharmacophoric Features of this compound
| Feature Type | Potential Origin in the Molecule |
| Hydrogen Bond Acceptor | Amide carbonyl oxygen, Benzoyl carbonyl oxygen, Methoxy ether oxygen |
| Hydrogen Bond Donor | Amide N-H |
| Aromatic Ring | 2-methoxyphenyl ring, 3-benzoylphenyl ring, Phenyl ring of the benzoyl group |
| Hydrophobic Region | The three aromatic rings |
Potential Research Applications of N 3 Benzoylphenyl 2 Methoxybenzamide
Development as Chemical Probes for Biological Pathways
Chemical probes are indispensable tools for dissecting intricate biological processes. These small molecules can be used to selectively interact with specific proteins or pathways, allowing researchers to study their functions in a controlled manner. The development of N-(3-benzoylphenyl)-2-methoxybenzamide as a chemical probe could provide valuable insights into various cellular mechanisms.
While specific studies detailing the use of this compound as a chemical probe are not yet prevalent in published literature, the general class of benzamides has been investigated for the ability to modulate pathways involved in cell proliferation and apoptosis. ontosight.ai The structural features of this compound, including the benzoyl and methoxy (B1213986) substitutions, could be systematically modified to develop a library of probes. These probes could then be used to investigate the roles of specific enzymes or receptors in disease states, potentially leading to the identification of new therapeutic targets.
Use as Tool Compounds in Biochemical and Cellular Assays
Tool compounds are well-characterized small molecules used to validate and probe biological hypotheses in both biochemical and cellular assays. This compound holds promise as such a tool, particularly in high-throughput screening campaigns designed to identify novel modulators of biological targets.
Biochemical Assays: In biochemical assays, the compound could be tested for its ability to inhibit or activate specific enzymes. For instance, many benzamide (B126) derivatives have been evaluated for their inhibitory activity against enzymes like histone deacetylases (HDACs) or poly (ADP-ribose) polymerases (PARPs). While direct evidence for this compound is pending, its scaffold suggests potential interactions with the active sites of various enzymes. Researchers could employ fluorescence-based or radiometric assays to determine the inhibitory concentration (IC50) of this compound against a panel of enzymes, thereby identifying its primary targets.
Cellular Assays: In a cellular context, this compound could be utilized to study its effects on cellular processes such as signal transduction, cell cycle progression, or apoptosis. For example, researchers could treat cancer cell lines with the compound and measure changes in the phosphorylation status of key signaling proteins or assess the induction of programmed cell death. Such experiments would help to elucidate the compound's mechanism of action at a cellular level and identify pathways that are sensitive to its effects.
Contribution to Understanding Benzamide Scaffold Biology
The benzamide scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. A detailed study of this compound and its analogs can significantly contribute to our understanding of the structure-activity relationships (SAR) of this important class of molecules.
By synthesizing and testing a series of related compounds where the benzoyl and methoxy groups are systematically altered, researchers can map the chemical features that are critical for biological activity. This information is invaluable for the rational design of more potent and selective compounds. For example, understanding how the position and nature of substituents on the phenyl rings influence target binding can guide the development of next-generation therapeutics. The insights gained from studying this compound can thus extend beyond the compound itself, enriching the broader knowledge base of benzamide pharmacology and facilitating the discovery of new drugs for a variety of diseases.
Future Research Directions and Open Questions
Exploration of Novel Synthetic Pathways
The advancement of research into N-(3-benzoylphenyl)-2-methoxybenzamide is contingent on the availability of efficient and scalable synthetic routes. While standard amide coupling reactions are likely employed for its synthesis, future research should focus on developing more innovative and sustainable methods.
Key areas for exploration include:
Catalyst Development: Investigating new catalysts for the amide bond formation could lead to milder reaction conditions, higher yields, and improved purity profiles. This could involve exploring novel phosphonium (B103445) or uranium-based coupling reagents or advancements in classic carbodiimide (B86325) chemistry.
Flow Chemistry: Adapting the synthesis to a continuous flow process could offer significant advantages in terms of scalability, safety, and reproducibility. This would be particularly valuable for producing larger quantities of the compound for extensive biological testing.
Green Chemistry Approaches: Future synthetic strategies should aim to minimize environmental impact by using greener solvents, reducing the number of synthetic steps (step economy), and designing processes that generate less waste.
Table 1: Comparison of Potential Synthetic Approaches
| Synthetic Approach | Potential Advantages | Key Research Questions |
|---|---|---|
| Advanced Catalysis | Higher yields, lower catalyst loading, milder conditions. | Can novel organometallic or enzymatic catalysts improve efficiency over standard peptide coupling agents? |
| Continuous Flow Synthesis | Enhanced scalability, improved safety, consistent product quality. | What are the optimal reactor design and reaction conditions for the continuous production of this compound? |
| Microwave-Assisted Synthesis | Rapid reaction times, potential for improved yields. | Can microwave irradiation accelerate the key amide bond formation step and reduce side-product formation? |
Deeper Mechanistic Characterization of In Vitro Effects
Understanding how this compound exerts its effects at a molecular level is crucial. Benzamide (B126) derivatives have been noted to modulate a variety of cellular pathways, including those involved in cell proliferation and apoptosis. ontosight.ai Future research should aim for a more precise characterization of these mechanisms.
This would involve:
Target Engagement Assays: Developing specific assays to confirm direct binding to putative protein targets within a cellular context.
Pathway Analysis: Employing techniques such as transcriptomics (RNA-seq) and proteomics to identify downstream signaling pathways that are modulated by the compound.
Cellular Imaging: Using high-resolution microscopy to visualize the subcellular localization of the compound or its effects on cellular structures, such as the cytoskeleton. For instance, some related compounds have been shown to act as antitubulin agents. nih.gov
Investigation of Unexplored Biological Targets
The structural motifs within this compound, namely the benzophenone (B1666685) and methoxybenzamide groups, suggest the potential for interaction with a range of biological targets that may not have been previously considered.
Potential unexplored target classes include:
Kinases: The ATP-binding pocket of many kinases can accommodate structures similar to this compound. A broad screening campaign against a panel of human kinases could reveal novel inhibitory activities.
G-Protein Coupled Receptors (GPCRs): The aromatic and carbonyl features of the molecule make it a candidate for binding to various GPCRs, which are involved in a vast array of physiological processes.
Epigenetic Targets: Molecules containing benzamide structures have been known to interact with histone deacetylases (HDACs). nih.gov Investigating the effect of this compound on HDACs and other epigenetic modifying enzymes could open new therapeutic avenues.
Metabolic Enzymes: Given the role of related compounds in cancer metabolism, exploring the impact on key metabolic enzymes could be a fruitful area of research. mdpi.com
Table 2: Potential Unexplored Biological Targets
| Target Class | Rationale for Investigation | Proposed Initial Screening Method |
|---|---|---|
| Protein Kinases | The scaffold may mimic the hinge-binding motifs of known kinase inhibitors. rjeid.com | In vitro kinase panel screen (e.g., 250+ kinases). |
| Epigenetic Proteins | The benzamide moiety is a known pharmacophore for HDAC inhibitors. nih.gov | Cellular or biochemical assays for HDAC activity. |
| Nuclear Receptors | The lipophilic and aromatic nature of the compound could facilitate binding to the ligand-binding domains of nuclear receptors. | Ligand binding assays or reporter gene assays. |
Advanced Computational Model Development
Computational chemistry offers powerful tools to guide future research and to develop a deeper understanding of the structure-activity relationships (SAR) of this compound.
Future computational work should focus on:
Molecular Docking and Dynamics: Performing docking studies against the crystal structures of potential biological targets can help to predict binding modes and affinities. researchgate.net Subsequent molecular dynamics simulations can provide insights into the stability of these interactions over time.
Pharmacophore Modeling: Based on the structures of known active compounds targeting a particular protein, a pharmacophore model can be developed. This can then be used to virtually screen for other compounds, including this compound, that fit the model.
Quantitative Structure-Activity Relationship (QSAR): If a series of analogues are synthesized and tested, QSAR models can be built to correlate physicochemical properties with biological activity, guiding the design of more potent and selective molecules.
Design of Next-Generation Chemical Probes and Research Tools
To facilitate the study of its biological roles, this compound can be used as a scaffold to develop sophisticated chemical probes. rjeid.com These tools are invaluable for target identification, validation, and imaging.
Strategies for probe development include:
Affinity-Based Probes: Synthesizing derivatives of this compound that incorporate a reporter tag (e.g., biotin) and a photo-reactive crosslinking group. These probes can be used to covalently label binding partners in cell lysates or living cells, which can then be identified using mass spectrometry. mq.edu.au
Fluorescent Probes: Attaching a fluorophore to the core scaffold would allow for the visualization of the compound's distribution within cells using fluorescence microscopy. This can provide valuable information about its uptake, accumulation, and interaction with subcellular organelles.
Table 3: Potential Chemical Probe Designs
| Probe Type | Design Strategy | Application |
|---|---|---|
| Affinity-Based Probe | Addition of a biotin (B1667282) tag via a linker and a diazirine or benzophenone photo-crosslinker. | Target identification and validation via affinity purification and mass spectrometry. |
| Fluorescent Probe | Conjugation of a small, bright fluorophore (e.g., BODIPY) at a position that does not disrupt biological activity. | Cellular uptake and subcellular localization studies by live-cell imaging. |
| Activity-Based Probe | Incorporation of a reactive "warhead" that covalently modifies the active site of a target enzyme. nih.gov | Profiling the activity of specific enzyme families in complex biological samples. |
By systematically pursuing these future research directions, the scientific community can build a comprehensive understanding of this compound, potentially paving the way for its development as a valuable research tool or a starting point for new therapeutic agents.
Q & A
Q. Basic
- NMR : Report ¹H/¹³C shifts for aromatic protons (δ 7.2–8.1 ppm), methoxy groups (δ ~3.8 ppm), and amide protons (δ ~10 ppm) ().
- HRMS : Confirm molecular ion [M+H]⁺ (e.g., m/z 364.1312 for C₂₁H₁₈NO₃).
- IR : Identify amide C=O (~1650 cm⁻¹) and aromatic C-H stretches (~3050 cm⁻¹) ().
Include chromatograms (HPLC) and elemental analysis for reproducibility .
What strategies are effective in optimizing the solubility and bioavailability of this compound for in vivo studies?
Q. Advanced
- Structural modifications : Introduce hydrophilic groups (e.g., hydroxyl or sulfonamide) without disrupting target binding ().
- Formulation : Use co-solvents (PEG 400, cyclodextrins) or nanoemulsions to enhance aqueous solubility.
- Prodrug design : Mask the amide group with enzymatically cleavable esters (e.g., acetyl) for improved absorption ().
Validate strategies via logP measurements and pharmacokinetic profiling .
What structural analogs of this compound have been studied, and how do their substituents influence activity?
Q. Basic
| Analog | Substituents | Activity Impact |
|---|---|---|
| N-(4-chlorophenyl)-2-methoxybenzamide | Cl instead of benzoyl | Reduced tubulin inhibition () |
| N-(3-fluorophenyl)-2-methoxybenzamide | F at meta position | Altered binding affinity () |
| N-(4-hydroxyphenyl)-2-methoxybenzamide | Hydroxy group | Enhanced solubility and antioxidant activity () |
Halogen substitutions (Cl, F) improve target binding but may reduce solubility .
How can computational modeling be integrated with experimental data to predict the binding affinity of this compound to biological targets?
Q. Advanced
- Molecular docking : Screen against tubulin (PDB ID 1SA0) or kinases to identify binding pockets ().
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories.
- QSAR models : Corporate substituent effects (e.g., Cl vs. F) from to predict IC₅₀ values.
Validate predictions with SPR or ITC binding assays .
What are the critical considerations for designing dose-response experiments with this compound in cancer cell lines?
Q. Advanced
- Dose range : Start with 0.1–100 µM, guided by IC₅₀ values from similar compounds (: IC₅₀ ~5 µM for tubulin inhibitors).
- Control groups : Include vehicle (DMSO) and positive controls (paclitaxel for tubulin).
- Time-resolved assays : Measure apoptosis (Annexin V) and cell cycle arrest (PI staining) at 24/48/72 hrs.
Report Hill slopes and R² values for curve fitting .
How does the methoxy group in this compound influence its electronic and steric properties?
Q. Basic
- Electronic effects : The methoxy group donates electrons via resonance, increasing electron density on the benzamide ring (evident in upfield NMR shifts, ).
- Steric effects : Ortho-methoxy may hinder rotation of the benzoyl group, affecting conformational stability (supported by X-ray data in ).
- Impact on reactivity : Enhances resistance to oxidative degradation compared to unsubstituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
